

Introduction: Decoding a Bifunctional Building Block

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Compound of Interest

Compound Name: (Chloromethyl)(methyl)silane

CAS No.: 18165-20-3

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In the landscape of organosilicon chemistry, bifunctional reagents that offer multiple reactive sites for molecular elaboration are of paramount importance.

Dichloro(chloromethyl)methylsilane, with the chemical formula $C_2H_5Cl_3Si$, stands out as a versatile intermediate. Its structure features two reactive silicon-chlorine (Si-Cl) bonds susceptible to nucleophilic attack at the silicon center, and a carbon-chlorine (C-Cl) bond in the chloromethyl moiety, enabling a diverse range of carbon-centered reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex silicon-containing polymers, functionalized siloxanes, and advanced materials.

Given its high reactivity, particularly its sensitivity to moisture, confirming the structural integrity and assessing the purity of dichloro(chloromethyl)methylsilane is critical for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides an in-depth analysis of the 1H , ^{13}C , and ^{29}Si NMR spectra of dichloro(chloromethyl)methylsilane, offering field-proven insights into spectral interpretation, experimental best practices, and the identification of common impurities. We will dissect the causality behind the observed spectral features, grounding our analysis in the fundamental principles of NMR and authoritative literature.

Molecular Structure and NMR-Active Nuclei

The core of a robust NMR analysis lies in understanding the molecule's structure and its constituent NMR-active nuclei. Dichloro(chloromethyl)methylsilane possesses a central silicon

atom bonded to two chlorine atoms, a methyl group, and a chloromethyl group.

The key NMR-active nuclei that provide structural information are:

- ^1H (Proton): With nearly 100% natural abundance and high sensitivity, ^1H NMR is the primary tool for identifying the different proton environments.
- ^{13}C (Carbon-13): With a natural abundance of ~1.1%, ^{13}C NMR provides information on the carbon skeleton.
- ^{29}Si (Silicon-29): With a natural abundance of 4.7%, the spin- $\frac{1}{2}$ ^{29}Si nucleus offers direct insight into the silicon's chemical environment, though it is a less sensitive nucleus[1].
- ^{35}Cl and ^{37}Cl (Chlorine): Both isotopes are quadrupolar (spin $I=3/2$). For covalently bound chlorines, this results in very rapid nuclear relaxation, leading to extremely broad NMR signals that are typically not observed in high-resolution solution-state NMR[2][3]. Their influence is primarily observed indirectly through their strong electronegative effect on the chemical shifts of neighboring nuclei.

Caption: Structure of Dichloro(chloromethyl)methylsilane.

^1H NMR Spectral Analysis: Probing the Proton Environment

The ^1H NMR spectrum of pure dichloro(chloromethyl)methylsilane is expected to be straightforward, showing two distinct signals corresponding to the two types of protons.

- Si-CH₃ Protons: The methyl group attached directly to the silicon atom is in a unique chemical environment. Its signal is expected to appear significantly downfield compared to tetramethylsilane (TMS) due to the deshielding effect of the two electronegative chlorine atoms also attached to the silicon. For comparison, the methyl protons in chloro(chloromethyl)dimethylsilane appear around 0.55 ppm[4]. With an additional chlorine on the silicon in our target molecule, a further downfield shift is anticipated.
- Si-CH₂-Cl Protons: The methylene protons of the chloromethyl group are influenced by two electronegative substituents: the chlorine atom on the carbon and the dichloromethylsilyl group (Si(Cl₂)CH₃). This strong deshielding effect shifts their resonance significantly

downfield. In chloro(chloromethyl)dimethylsilane, this signal appears around 2.9 ppm[4]. The replacement of a methyl group with a more electronegative chlorine atom on the silicon will likely cause a further downfield shift for these protons as well.

Expected Spectral Features:

- **Multiplicity:** Both signals are expected to be singlets, as there are no adjacent protons to cause spin-spin coupling.
- **Integration:** The relative integral ratio of the Si-CH₃ peak to the Si-CH₂-Cl peak will be 3:2, reflecting the number of protons in each group.
- **²⁹Si Satellites:** Faint satellite peaks may be observable flanking the main signals. These arise from the small population of molecules containing the NMR-active ²⁹Si isotope (4.7% abundance) and represent coupling between ²⁹Si and ¹H. The two-bond coupling constant (²J_{Si-H}) for the methyl group is typically around 7 Hz, while the two-bond coupling for the methylene group will also be in a similar range[4][5].

Table 1: Predicted ¹H NMR Data for Dichloro(chloromethyl)methylsilane

Proton Group	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Si-CH ₃	~0.8 - 1.0	Singlet	3H

| Si-CH₂-Cl | ~3.1 - 3.4 | Singlet | 2H |

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides complementary information, revealing two distinct signals for the two carbon atoms.

- **Si-CH₃ Carbon:** The chemical shift of the methyl carbon is influenced by the attached silicon and the two chlorine atoms on the silicon. For comparison, the methyl carbon in

chlorotrimethylsilane (Me_3SiCl) resonates at approximately 4.5 ppm. The increased number of chlorine atoms on silicon in dichloro(chloromethyl)methylsilane will shift this peak.

- **Si-CH₂-Cl Carbon:** This carbon is bonded to both a chlorine atom and the silyl group. The direct attachment to a highly electronegative chlorine atom will cause a significant downfield shift.

Table 2: Predicted ¹³C NMR Data for Dichloro(chloromethyl)methylsilane

Carbon Group	Predicted Chemical Shift (δ , ppm)
Si-CH ₃	~5 - 10

| Si-CH₂-Cl | ~30 - 35 |

²⁹Si NMR Spectral Analysis: A Direct View of the Silicon Center

While more technically demanding to acquire, the ²⁹Si NMR spectrum provides invaluable, direct information about the silicon atom's substitution pattern.

Causality in Chemical Shift: The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. Electronegative substituents, such as chlorine, cause a significant downfield shift (more positive ppm value) relative to TMS[6][7]. The presence of two chlorine atoms, a methyl group, and a chloromethyl group will result in a characteristic chemical shift that can be used to confirm the identity of the compound. Based on data for related chlorosilanes, the chemical shift is expected in the range of +20 to +40 ppm[7][8].

Experimental Considerations:

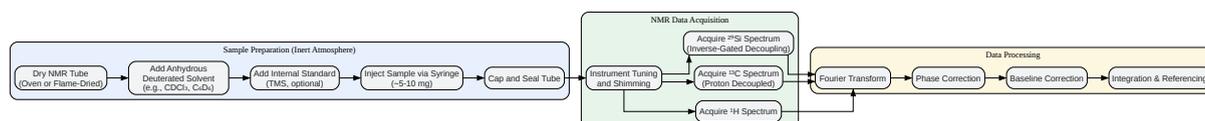
- **Low Sensitivity:** Due to the low natural abundance and a negative gyromagnetic ratio, ²⁹Si NMR experiments require a higher number of scans to achieve a good signal-to-noise ratio[1].
- **Long Relaxation Times (T₁):** ²⁹Si nuclei can have very long spin-lattice relaxation times. To shorten the experimental time, relaxation agents like chromium(III) acetylacetonate

(Cr(acac)₃) are often added.

- Proton Decoupling: To simplify the spectrum and improve signal-to-noise via the Nuclear Overhauser Effect (NOE), inverse-gated proton decoupling is typically employed. This technique decouples the protons during signal acquisition but keeps them coupled during the relaxation delay to minimize unwanted NOE signal distortions.
- Background Signal: A common artifact in ²⁹Si NMR is a broad signal around -110 ppm originating from the silicon in the glass NMR tube and the quartz components of the probe^[5]. This should not be confused with a signal from the sample.

Experimental Protocol: Ensuring Data Integrity

The quality of NMR data is directly dependent on a rigorous experimental protocol. Given the reactivity of dichloro(chloromethyl)methylsilane, meticulous sample preparation is essential.



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Caption: Workflow for NMR analysis of a moisture-sensitive silane.

Step-by-Step Methodology:

- Solvent and Glassware Preparation: Use a high-quality, oven-dried or flame-dried NMR tube. Employ an anhydrous deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆

(C₆D₆), passed through a column of activated alumina if necessary. CDCl₃ is a common choice for its excellent dissolving power for many organic compounds[9].

- **Sample Preparation (under Inert Atmosphere):** In a glovebox or under a stream of dry nitrogen or argon, add approximately 0.5 mL of the deuterated solvent to the NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm for ¹H, ¹³C, and ²⁹Si). However, as TMS is volatile, a non-volatile standard might be preferred for quantitative work. For routine characterization, referencing to the residual solvent peak is often sufficient (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C)[10].
- **Adding the Analyte:** Using a microliter syringe, carefully transfer 5-10 mg of dichloro(chloromethyl)methylsilane into the solvent. The compound is a liquid and should be handled with care due to its corrosive nature upon hydrolysis[11].
- **Sealing and Mixing:** Cap the NMR tube securely and mix the contents by gentle inversion.
- **Data Acquisition:**
 - Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity by shimming.
 - Acquire the ¹H spectrum. A standard pulse sequence with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is usually sufficient.
 - Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
 - If desired, acquire the ²⁹Si spectrum using an appropriate pulse sequence (e.g., inverse-gated decoupling) and a longer relaxation delay (e.g., 10-30 seconds, or shorter if a relaxation agent is used).

Purity Assessment and Impurity Identification

NMR spectroscopy excels at identifying and quantifying impurities. The synthesis of chloromethylsilanes, often via the Müller-Rochow process or Grignard reactions, can lead to

several byproducts[12][13]. Furthermore, improper handling can lead to degradation.

Common Impurities and Their Spectral Signatures:

- **Hydrolysis/Condensation Products:** The most common impurity arises from reaction with trace moisture. The Si-Cl bonds are readily hydrolyzed to form silanols (Si-OH), which can then condense to form disiloxanes (Si-O-Si).
 - **Silanol (R-Si-OH):** A broad signal for the -OH proton, the position of which is highly variable and depends on concentration and temperature. New signals in the ^{29}Si NMR spectrum will also appear.
 - **Disiloxane (R-Si-O-Si-R):** The formation of Si-O-Si bonds causes significant changes in the chemical shifts of all nuclei, particularly the ^{29}Si nucleus. These products will give rise to a new set of sharp peaks in the ^1H and ^{13}C spectra.
- **Other Chlorosilanes:** The industrial synthesis can produce a mixture of silanes with varying degrees of methylation and chlorination (e.g., trichloromethylsilane, dichlorodimethylsilane) [12]. Each of these will have its own unique set of NMR signals. For example, dichlorodimethylsilane would show a single sharp singlet in the ^1H NMR spectrum.
- **Residual Solvents:** Solvents used during synthesis or purification (e.g., diethyl ether, THF, hexane) are common impurities and can be identified by their characteristic NMR signals, which are well-documented[10][14].

Conclusion

The NMR spectral analysis of dichloro(chloromethyl)methylsilane is a powerful and essential tool for its unambiguous characterization. A combination of ^1H , ^{13}C , and ^{29}Si NMR provides a complete picture of its molecular structure. The ^1H spectrum offers rapid confirmation of the key functional groups and their relative proportions, while the ^{13}C and ^{29}Si spectra confirm the carbon skeleton and the immediate environment of the silicon atom, respectively. By understanding the predicted spectral patterns and employing rigorous, anhydrous experimental techniques, researchers, scientists, and drug development professionals can confidently verify the identity, structural integrity, and purity of this critical organosilicon reagent, ensuring the reliability and success of subsequent synthetic transformations.

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